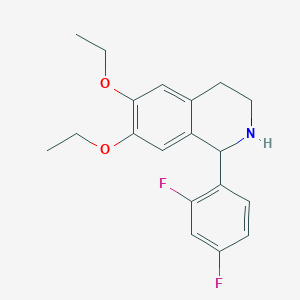
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core, which is a privileged scaffold in medicinal chemistry due to its broad-spectrum biological activity.
Méthodes De Préparation
The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method is advantageous due to its simplicity and convenience.
Analyse Des Réactions Chimiques
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases, cancer, and infectious diseases due to its broad-spectrum biological activity.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of neurotransmitters or interact with receptors in the central nervous system, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol can be compared with other tetrahydroisoquinoline derivatives such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but lacks the ethoxy groups, which may affect its biological activity.
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is similar but does not have the methoxyphenol group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C20H25NO4 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-4-24-17-11-13-9-10-21-20(14(13)12-18(17)25-5-2)19-15(22)7-6-8-16(19)23-3/h6-8,11-12,20-22H,4-5,9-10H2,1-3H3 |
Clé InChI |
STBWVSJNJBTCRE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3OC)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)

![3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranose](/img/structure/B15006999.png)

![7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007009.png)
![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)

![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15007046.png)
![4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B15007050.png)
